2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid
CAS No.:
Cat. No.: VC13798026
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
![2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid -](/images/structure/VC13798026.png)
Specification
Molecular Formula | C12H19NO5 |
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Molecular Weight | 257.28 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-3-carboxylic acid |
Standard InChI | InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(4-5-17-7-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Standard InChI Key | VEWYSRRPRXUYHZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCOC2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCOC2 |
Introduction
Structure and Physical Properties
Structural Features
The compound’s spirocyclic architecture consists of:
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Azaspiro[3.4]octane core: A bicyclic system where a three-membered ring (two carbons and one nitrogen) is fused to a four-membered ring (three carbons and one nitrogen).
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6-Oxa modification: An oxygen atom replaces a carbon in the six-membered ring, introducing heteroatom diversity.
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Functional groups:
Property | Value | Source |
---|---|---|
CAS Number | 2168432-06-0 | |
Molecular Formula | C₁₂H₁₉NO₅ | |
Molecular Weight | 257.28 g/mol | |
Purity | ≥95% |
Synthetic Routes and Reaction Conditions
Annulation Approaches
A common strategy for azaspiro[3.4]octane derivatives involves:
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Cyclopentane ring formation: Reaction of amines with cyclic ketones or aldehydes.
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Four-membered ring annulation: Use of strained intermediates (e.g., epoxides, aziridines) to introduce the nitrogen-containing ring .
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Spirocycle formation | N-benzyl-1,1-dimethyl urea, DMSO, Na₂SO₄ | ~60% | |
Boc protection | Boc₂O, NaHCO₃, DCM, 0°C → RT | ~85% | |
Carboxylic acid synthesis | H₂O₂, H₂SO₄, heat | ~70% |
Chemical Reactivity and Functionalization
Key Reaction Types
The compound’s reactivity is dominated by its Boc-protected amine and carboxylic acid:
Boc Group Deprotection
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Acidic cleavage: Trifluoroacetic acid (TFA) or HCl/dioxane removes the Boc group, yielding a free amine for further coupling .
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Selective deprotection: Compatible with esters and ethers under mild conditions (e.g., HCl in dioxane) .
Carboxylic Acid Derivatization
Reaction | Reagents | Product |
---|---|---|
Amidation | HATU, DIPEA, DMF, 0°C → RT | Amide derivatives |
Esterification | SOCl₂, ROH, reflux | Alkyl esters |
Coupling with amines | EDC/HOBt, DMF, RT | Peptide-like conjugates |
Spirocyclic Ring Modifications
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Oxidation: The 6-oxa ring may undergo epoxidation or further oxidation to ketones/sulfones .
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Ring-opening: Nucleophilic attack at strained ring positions (e.g., aziridine opening with Grignard reagents) .
Applications in Medicinal Chemistry
Role as a Building Block
This compound is valued for constructing:
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Peptidomimetics: The spirocyclic core mimics β-turn motifs in peptides, enhancing metabolic stability .
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Heterocyclic scaffolds: The 6-oxa ring serves as a template for oxazolidinones or morpholine derivatives .
Case Study: Synthesis of Y5 Receptor Antagonists
In patent WO2008092888A1, 1-oxa-3-azaspiro[4.5]decan-2-one derivatives (structurally related) were developed for treating eating disorders. The spirocyclic core enabled high receptor selectivity through constrained conformations .
Target | Application | Mechanism |
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NPY Y5 receptors | Obesity treatment | Competitive antagonism |
Proteases | Antiviral agents | Active site binding |
Parameter | Guideline |
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Temperature | 2–8°C (refrigerate) |
Light | Protect from direct sunlight |
Hygroscopicity | Store under inert gas (N₂/Ar) |
Hazard | Risk |
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Combustible | Flash point: Not applicable |
Corrosive | Avoid skin/eye contact |
Comparative Analysis with Analogues
Compound | Core Structure | Key Differences |
---|---|---|
6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid | Spiro[3.4]octane + ketone | Oxidized carbonyl group, no 6-oxa ring |
2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide | Spiro[3.4]octane + sulfone | Sulfur replaces oxygen, sulfone group |
6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid | Spiro[3.4]octane + ester | Esterification at C8, no Boc at C2 |
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